N-(Hex-5-en-2-yl)-2-methylaniline
Description
Green Chemistry and Sustainable Synthetic Route Development
The development of sustainable synthetic pathways for this compound is centered on minimizing waste, reducing energy consumption, and avoiding the use of hazardous substances. Key strategies in this endeavor include the implementation of catalyst-free and solvent-free reactions, as well as the substitution of conventional reagents and solvents with greener alternatives.
Catalyst-Free and Solvent-Free Reaction Conditions
The elimination of catalysts and solvents from chemical reactions represents a significant leap towards truly green synthesis. These approaches not only simplify reaction setups and purification processes but also reduce the environmental impact associated with catalyst toxicity and solvent waste. For the synthesis of this compound, several catalyst-free and solvent-free methods can be envisaged, primarily involving the direct reaction of 2-methylaniline with a suitable hexenyl electrophile.
Direct N-Alkylation under Thermal, Microwave, or Ultrasonic Conditions:
The direct N-alkylation of 2-methylaniline with a reactive hexenyl derivative, such as 6-bromo-1-hexene or 6-chloro-1-hexene, can potentially be achieved without a catalyst under specific energetic inputs.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid heating, increased reaction rates, and often higher yields compared to conventional heating. acs.org In a solvent-free scenario, 2-methylaniline and a slight excess of the hexenyl halide could be mixed and subjected to microwave irradiation. The absence of a solvent minimizes waste and simplifies product isolation. organic-chemistry.orgnih.govorganic-chemistry.org
Ultrasound-Assisted Synthesis: Sonication, the application of ultrasound to a chemical reaction, can promote reactivity through acoustic cavitation. google.com This phenomenon creates localized high temperatures and pressures, facilitating bond formation without the need for a catalyst. A solvent-free mixture of 2-methylaniline and the alkylating agent could be subjected to ultrasonic irradiation to induce the desired N-alkylation.
Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), is an inherently solvent-free technique. beilstein-journals.orgnih.gov Grinding 2-methylaniline with a hexenyl halide in a ball mill could provide the necessary energy to overcome the activation barrier for the N-alkylation reaction, yielding the target product in a solid-state reaction.
Table 1: Proposed Catalyst-Free and Solvent-Free Synthesis of this compound
| Method | Alkylating Agent | Energy Source | Potential Advantages |
| Microwave-Assisted | 6-bromo-1-hexene | Microwaves | Rapid reaction times, high yields, no solvent waste. |
| Ultrasound-Assisted | 6-chloro-1-hexene | Ultrasound | Enhanced reactivity, catalyst-free, solvent-free. |
| Mechanochemical | 6-bromo-1-hexene | Ball Milling | Inherently solvent-free, simple setup. |
Detailed Research Findings:
While specific studies on the catalyst-free and solvent-free synthesis of this compound are not extensively documented, research on analogous systems provides strong support for the feasibility of these approaches. For instance, the catalyst-free N,N-diallylation of anilines with allyl bromide has been successfully achieved in an aqueous alcohol solution, demonstrating that highly reactive alkylating agents can react with anilines without catalytic assistance. researchgate.net Furthermore, various N-substituted imines have been synthesized efficiently under solvent-free, microwave-assisted conditions from non-volatile amines and aromatic aldehydes. organic-chemistry.org These findings suggest that the direct reaction of 2-methylaniline with a suitable hexenyl halide under microwave or ultrasonic irradiation is a promising avenue for a green synthesis of the target compound. The reaction would likely proceed via a nucleophilic substitution mechanism, where the lone pair of the nitrogen atom in 2-methylaniline attacks the electrophilic carbon of the hexenyl halide.
Utilization of Eco-Friendly Reagents and Solvents
When solvent-free conditions are not feasible, the use of environmentally benign solvents is a cornerstone of green synthetic chemistry. Water is the most desirable green solvent due to its abundance, non-toxicity, and non-flammability. Other eco-friendly options include ionic liquids, which are non-volatile and can often be recycled.
N-Alkylation in Aqueous Media:
Performing the N-alkylation of 2-methylaniline in water presents a significant green advantage. While the reactants may have limited solubility in water, the reaction can still proceed, sometimes with enhanced reactivity and selectivity. The use of a phase-transfer catalyst might be necessary in some cases to facilitate the reaction between the organic and aqueous phases. Research has shown that catalyst-free N-dealkylation of aniline (B41778) derivatives can be induced in water using high-frequency ultrasound, highlighting the potential of aqueous systems for amine modifications. rsc.org
Ionic Liquids as Green Solvents:
Ionic liquids (ILs) are salts with melting points below 100 °C and are considered green solvents due to their negligible vapor pressure, thermal stability, and recyclability. rsc.org They can act as both the solvent and a promoter for N-alkylation reactions. The N-alkylation of anilines in ionic liquids has been shown to be an efficient method for the preparation of N-monoalkyl-substituted anilines. rsc.orgresearchgate.net The choice of the cation and anion of the ionic liquid can be tuned to optimize the solubility of the reactants and the reaction outcome.
Table 2: Proposed Synthesis of this compound in Eco-Friendly Solvents
| Solvent | Alkylating Agent | Conditions | Potential Advantages |
| Water/Ethanol (B145695) | 6-bromo-1-hexene | Reflux, catalyst-free | Environmentally benign, reduced reliance on volatile organic solvents. |
| Ionic Liquid | 6-chloro-1-hexene | Mild heating | Recyclable solvent, enhanced reactivity. |
Detailed Research Findings:
The feasibility of using eco-friendly solvents for the synthesis of N-alkenylanilines is supported by several studies. A notable example is the highly selective diallylation of anilines with allyl bromide in an aqueous ethanol solution in the presence of potassium carbonate, which proceeds without any catalyst. researchgate.net This suggests that a similar approach could be adapted for the mono-alkenylation of 2-methylaniline with a hexenyl halide. The reaction in an aqueous medium could be facilitated by the partial solubility of the reactants and the ability of water to stabilize the transition state.
The use of ionic liquids for the selective N-alkylation of anilines has also been demonstrated. rsc.orgresearchgate.net These studies show that ionic liquids can promote the reaction between anilines and alkyl halides, often leading to high yields of the desired N-alkylated products. The recyclability of the ionic liquid makes this approach economically and environmentally attractive for larger-scale synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-hex-5-en-2-yl-2-methylaniline |
InChI |
InChI=1S/C13H19N/c1-4-5-9-12(3)14-13-10-7-6-8-11(13)2/h4,6-8,10,12,14H,1,5,9H2,2-3H3 |
InChI Key |
QWHIJWPTRBHXSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(C)CCC=C |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of N Hex 5 En 2 Yl 2 Methylaniline
Reactions Involving the Aromatic Amine Moiety
The reactivity of the 2-methylaniline portion of the molecule is governed by the interplay between the electron-donating secondary amine and the ortho-positioned methyl group.
Electrophilic Aromatic Substitution on the 2-Methylaniline Core
The N-alkylamino group is a potent activating group in electrophilic aromatic substitution (SEAr) reactions, directing incoming electrophiles to the ortho and para positions by stabilizing the cationic intermediate (arenium ion) through resonance. wikipedia.orgaskthenerd.com However, in N-(Hex-5-en-2-yl)-2-methylaniline, the existing methyl group at the C2 position and the bulky N-(hex-5-en-2-yl) substituent introduce significant steric hindrance.
This steric crowding is expected to disfavor substitution at the ortho positions (C3 and C5). Consequently, electrophilic attack will predominantly occur at the para position (C4), which is electronically activated and sterically accessible. If the reaction conditions are harsh enough to force further substitution, the remaining ortho position (C6) would be the next most likely site. makingmolecules.com
To control the high reactivity of the amine and achieve monosubstitution, the nitrogen can be "protected" via acylation. This temporarily converts the activating amino group into a moderately deactivating amide group, allowing for more controlled substitution. ncert.nic.in
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophile (E+) | Major Product | Minor Product(s) | Rationale |
| Br₂ / FeBr₃ | 4-Bromo-N-(hex-5-en-2-yl)-2-methylaniline | 6-Bromo and di-bromo derivatives | The N-alkylamino group is a strong ortho, para-director. The para position is sterically favored. |
| HNO₃ / H₂SO₄ | 4-Nitro-N-(hex-5-en-2-yl)-2-methylaniline | 6-Nitro derivative | The nitronium ion (NO₂⁺) will preferentially attack the electron-rich para position. askthenerd.comyoutube.com |
| SO₃ / H₂SO₄ | 4-Amino-3-methylbenzenesulfonic acid derivative | 6-Sulfonated derivative | Sulfonation is reversible and sensitive to steric hindrance, strongly favoring the para product. |
| R-Cl / AlCl₃ | 4-Alkyl-N-(hex-5-en-2-yl)-2-methylaniline | Rearrangement products | Friedel-Crafts alkylation is prone to carbocation rearrangements and polyalkylation; the para-product is expected to dominate initially. |
N-Functionalization: Acylation, Sulfonylation, and Other Derivatizations
The secondary amine nitrogen in this compound is nucleophilic and readily undergoes functionalization.
Acylation: Reaction with acid chlorides or anhydrides in the presence of a non-nucleophilic base (like pyridine) yields the corresponding N-acyl derivative (an amide). ncert.nic.in This transformation is often used as a protecting strategy in multi-step syntheses.
Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) similarly produces stable sulfonamides.
Alkylation/Methylation: While the nitrogen is already alkylated, further alkylation can be achieved. N-methylation using methanol (B129727) as a C1 source, catalyzed by ruthenium or iridium complexes, is a common green chemistry approach for creating tertiary amines from secondary amines. nih.govnih.govresearchgate.net
Oxidation and Reduction Pathways of the Aniline (B41778) Nitrogen
The nitrogen atom of the aniline moiety is susceptible to oxidation. Anodic oxidation of N-alkylanilines can lead to complex coupling reactions, forming substituted benzidines and diphenylamines, with the product distribution influenced by the steric bulk of the alkyl group. acs.org Chemical oxidation, for instance with agents like benzoyl peroxide, can also occur. rsc.org The specific products for this compound would depend heavily on the reaction conditions, but oxidation to the corresponding N-oxide or other more complex coupled products is feasible. Conversely, should the aromatic ring be nitrated, the resulting nitro group can be readily reduced back to an amino group using reagents like tin or iron in acidic media, which is a fundamental transformation in the synthesis of substituted anilines. youtube.com
Reactions of the Alkene Functionality
The terminal double bond in the hexenyl side chain provides a distinct reactive site for a variety of addition and transformation reactions, separate from the aromatic core.
Olefin Metathesis Reactions
Olefin metathesis, a Nobel Prize-winning reaction, utilizes metal catalysts (typically based on ruthenium or molybdenum) to break and remake carbon-carbon double bonds. wikipedia.org
Ring-closing metathesis (RCM) is a powerful intramolecular variant of olefin metathesis used to synthesize cyclic compounds. organic-chemistry.org For a molecule like this compound, which contains both a nitrogen atom and a terminal alkene, RCM is not directly possible as it only has one alkene. However, if a second alkene is introduced by N-allylation, the resulting diene is a prime candidate for RCM.
Consider the derivative, N-allyl-N-(hex-5-en-2-yl)-2-methylaniline. This molecule could undergo RCM to form a seven-membered nitrogen-containing ring (a dihydroazepine). The reaction would be catalyzed by a ruthenium-based catalyst like a Grubbs or Hoveyda-Grubbs catalyst. beilstein-journals.orgnih.gov The driving force for the reaction is the formation of a stable cyclic product and the release of a volatile small alkene, such as ethylene. organic-chemistry.org
The synthesis of nitrogen heterocycles is of great interest in medicinal chemistry, and RCM is a key strategy for accessing these structures. nih.gov The success and yield of such a cyclization would depend on factors like catalyst choice, solvent, and temperature.
Table 2: Hypothetical RCM of an N-Allylated Derivative
| Substrate | Catalyst (Example) | Product | Ring Size | Notes |
| N-allyl-N-(hex-5-en-2-yl)-2-methylaniline | Grubbs II Catalyst | 1-(2-tolyl)-2,5-dimethyl-2,3,4,7-tetrahydro-1H-azepine | 7 | The reaction would create a seven-membered dihydroazepine ring, a valuable heterocyclic scaffold. wikipedia.org |
Addition Reactions to the Double Bond
The terminal alkene of this compound is susceptible to a variety of addition reactions, providing a route to functionalize the hexenyl side chain.
Hydroboration-oxidation is a two-step reaction that achieves an anti-Markovnikov addition of water across a double bond. wikipedia.org In the first step, a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), adds across the alkene. The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. libretexts.org This is followed by an in-situ oxidation step, typically with hydrogen peroxide and a base, which replaces the boron atom with a hydroxyl group. numberanalytics.com
For this compound, this reaction would be expected to yield 6-(2-methylanilino)hexan-1-ol with high regioselectivity. The reaction is also stereospecific, proceeding via a syn-addition of the hydroborane. masterorganicchemistry.com
Table 2: Expected Product of Hydroboration-Oxidation of this compound
| Substrate | Reagents | Expected Product | Regioselectivity |
| This compound | 1. BH₃·THF2. H₂O₂, NaOH | 6-(2-Methylanilino)hexan-1-ol | Anti-Markovnikov |
This table represents the expected outcome based on established principles of the hydroboration-oxidation reaction.
The double bond of this compound can undergo electrophilic addition with halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl).
In halogenation, the addition of a halogen across the double bond would result in a dihalogenated product. For example, reaction with bromine would yield N-(5,6-dibromohexan-2-yl)-2-methylaniline.
Hydrohalogenation follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (the terminal carbon), and the halogen atom adds to the more substituted carbon. Therefore, the reaction of this compound with HBr would be expected to produce N-(5-bromohexan-2-yl)-2-methylaniline. It is important to note that the aniline moiety itself can react with electrophiles, potentially leading to side products involving bromination of the aromatic ring. ccspublishing.org.cn To achieve selective addition to the alkene, protection of the aniline nitrogen may be necessary. youtube.com
The terminal double bond can be readily reduced to the corresponding alkane through catalytic hydrogenation. This is typically achieved using hydrogen gas in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This reaction would convert this compound into N-(Hexan-2-yl)-2-methylaniline. This process is generally highly efficient and chemoselective, leaving the aromatic ring and the C-N bond intact under standard conditions. nih.gov
Table 3: Expected Product of Hydrogenation of this compound
| Substrate | Reagents | Expected Product |
| This compound | H₂, Pd/C | N-(Hexan-2-yl)-2-methylaniline |
This table represents the expected outcome based on established principles of catalytic hydrogenation.
Radical Reactions Involving the Alkene
The alkene functionality in this compound can also participate in radical reactions. A common class of such reactions is radical cyclization. While specific studies on this compound are not prevalent, analogous reactions with similar N-aryl amine structures suggest potential pathways. For instance, nitrogen-centered radicals can be generated and undergo intramolecular addition to the double bond to form heterocyclic structures. acs.org
In a hypothetical scenario, a radical could be generated on the nitrogen atom or an adjacent position, which could then attack the terminal double bond in an endo or exo fashion to form a five- or six-membered ring. The regioselectivity of such cyclizations is governed by Baldwin's rules. For example, a 6-endo-trig cyclization could lead to the formation of a substituted quinoline (B57606) derivative after subsequent aromatization. Research on the radical-mediated cyclization of N-(2-alkynyl)anilines has shown the formation of 3-selenylquinolines, indicating the feasibility of such cyclization pathways. nih.gov
Intramolecular Cyclization and Rearrangement Reactions
The proximate positioning of the nucleophilic nitrogen atom and the electrophilic (upon activation) double bond in this compound facilitates a range of intramolecular reactions. These transformations often lead to the formation of five- or six-membered rings, which are foundational structures in many important chemical entities.
Domino and Tandem Reactions Utilizing Both Functional Groups
Domino and tandem reactions, which involve a cascade of bond-forming events in a single synthetic operation, represent an efficient strategy for molecular complexity generation. In the context of this compound, such reactions can be initiated at either the aniline or the hexenyl group, leading to the formation of multiple new bonds and stereocenters.
One prominent class of tandem reactions applicable to N-alkenylanilines is the palladium-catalyzed intramolecular carboamination. This reaction typically involves the coupling of the aniline nitrogen and the alkene with an aryl or vinyl halide. For a substrate like this compound, this would proceed via the formation of a palladium-nitrogen bond, followed by migratory insertion of the alkene into the Pd-N bond and subsequent reductive elimination to forge a new C-C bond and the heterocyclic ring. This powerful strategy allows for the stereocontrolled synthesis of substituted tetrahydroquinolines, generating a C-N bond, a C-C bond, and a stereocenter in a single pot. nih.govnih.gov
Furthermore, tandem hydroformylation-cyclization reactions offer another avenue for the transformation of N-alkenylanilines. nih.gov In this sequence, the terminal alkene of the hexenyl group would first undergo hydroformylation in the presence of a suitable catalyst (e.g., rhodium) and syngas (CO/H2) to form an aldehyde intermediate. This aldehyde can then undergo intramolecular condensation with the aniline nitrogen, followed by reduction of the resulting enamine or iminium ion, to yield a substituted piperidine (B6355638) or a related heterocyclic system.
Cyclization onto the Aromatic Ring (e.g., Pictet-Spengler-type cyclizations, if applicable to derivatives)
The aromatic ring of the 2-methylaniline moiety can also participate in cyclization reactions. A classic example is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. nih.gov For a derivative of this compound, where an activating group is present on the aromatic ring or the nitrogen is part of a more complex structure, a Pictet-Spengler-type cyclization could be envisioned. For instance, if the hexenyl side chain were to be modified to incorporate an aldehyde or ketone functionality, an intramolecular Pictet-Spengler reaction could potentially lead to the formation of a fused polycyclic system.
More direct cyclizations onto the aniline ring can be achieved through various catalytic methods. Acid-catalyzed cyclizations of N-alkenylanilines are a common strategy for the synthesis of tetrahydroquinolines. nih.gov In the case of this compound, treatment with a Brønsted or Lewis acid could protonate the alkene, generating a carbocation that would then be attacked by the electron-rich aromatic ring, leading to the formation of a six-membered ring. The presence of the methyl group at the ortho position of the aniline ring can influence the regioselectivity of this cyclization.
Derivative Synthesis and Scaffold Modification
The versatile structure of this compound serves as a valuable starting point for the synthesis of a wide range of derivatives and more complex heterocyclic scaffolds.
Introduction of Additional Functional Groups
The existing functional groups in this compound provide handles for the introduction of further chemical diversity. The secondary amine can be readily N-alkylated or N-acylated to introduce a variety of substituents. For example, N-methylation can be achieved using various methylating agents. nih.gov The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups that can be further manipulated. The terminal alkene is also a site for numerous transformations, including epoxidation, dihydroxylation, and hydroboration-oxidation, to introduce oxygen-containing functionalities.
Synthesis of Heterocyclic Compounds Incorporating the Aniline or Hexenyl Structure
The intramolecular cyclization reactions discussed previously are prime examples of how this compound can be used to synthesize heterocyclic compounds. The formation of tetrahydroquinolines is a particularly well-documented transformation for N-alkenylanilines. nih.govrsc.orgresearchgate.netresearchgate.netnih.gov These reactions can be catalyzed by various transition metals, such as palladium nih.govnih.gov and iridium, or promoted by acids. nih.gov
Beyond tetrahydroquinolines, other heterocyclic systems can be accessed. For instance, intramolecular hydroamination of the alkene, catalyzed by appropriate transition metal complexes, could lead to the formation of a 2-methyl-substituted pyrrolidine (B122466) or piperidine ring, depending on the regioselectivity of the cyclization. The synthesis of N-aryl-substituted pyrrolidines from anilines and diketones via reductive amination has been reported, showcasing a potential pathway for forming five-membered rings. nih.gov
The development of domino reactions further expands the scope of accessible heterocyclic structures. For example, a domino Heck cyclization followed by hydroamination has been used to construct complex spirooxindole skeletons. While not directly applied to this compound, this demonstrates the potential for developing complex cascade reactions starting from similar N-alkenylaniline scaffolds.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most powerful tool for the determination of the molecular structure of N-(Hex-5-en-2-yl)-2-methylaniline in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals, providing definitive evidence for the connectivity of atoms and the compound's stereochemistry.
Advanced 1D and 2D NMR Techniques for Connectivity and Stereochemistry
The structural framework of this compound can be meticulously mapped out using a series of NMR experiments. A standard ¹H NMR spectrum provides initial information on the types of protons and their immediate electronic environment, while a ¹³C{¹H} NMR spectrum reveals the number of unique carbon atoms.
For a more detailed analysis, 2D NMR techniques are indispensable:
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would establish the connectivity within the hexenyl chain, showing correlations between the vinylic protons and the adjacent methylene (B1212753) group, as well as the coupling network from the methine proton at the 2-position of the hexenyl chain down to the terminal methyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group in the molecule will produce a cross-peak in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is critical for piecing together the entire molecular structure. For instance, it would show correlations between the N-H proton and carbons in both the aromatic ring and the hexenyl chain, as well as between the aromatic protons and the methyl group on the tolyl moiety, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's stereochemistry and preferred conformation. For example, NOESY could reveal spatial proximities between the protons of the tolyl methyl group and the ortho proton on the aromatic ring, as well as between the N-H proton and the protons on the hexenyl chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are predicted values and may vary slightly in experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Ring | ||
| C1' | - | ~145.0 |
| C2' | - | ~128.0 |
| C3' | ~7.10 (d) | ~122.0 |
| C4' | ~6.70 (t) | ~117.0 |
| C5' | ~7.05 (t) | ~130.0 |
| C6' | ~6.65 (d) | ~113.0 |
| Ar-CH₃ | ~2.10 (s) | ~17.5 |
| Hexenyl Chain | ||
| N-H | ~3.50 (br s) | - |
| C2 | ~3.80 (m) | ~50.0 |
| C2-CH₃ | ~1.20 (d) | ~20.0 |
| C3 | ~1.60 (m) | ~35.0 |
| C4 | ~2.15 (m) | ~30.0 |
| C5 | ~5.80 (m) | ~138.0 |
Dynamic NMR Studies for Conformational Analysis
While no specific dynamic NMR studies on this compound have been reported, this technique could be employed to investigate conformational dynamics. For instance, variable temperature NMR experiments could reveal information about the rotation around the C(aryl)-N bond and the C(alkyl)-N bond, as well as the conformational flexibility of the hexenyl chain. Any restricted rotation would lead to broadening or splitting of NMR signals at lower temperatures.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of this compound, and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₃H₁₉N), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.
Table 2: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass |
|---|---|---|---|
| [M]⁺ | C₁₃H₁₉N | 189.1517 | To be determined experimentally |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (e.g., the molecular ion [M]⁺ or [M+H]⁺) to generate a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.
Loss of the hexenyl chain: Cleavage of the N-C(alkyl) bond, resulting in a fragment corresponding to the 2-methylaniline cation.
McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen from the hexenyl chain to the aromatic ring or nitrogen, followed by cleavage.
Cleavage within the hexenyl chain: Fragmentation of the alkene portion of the molecule.
Analysis of these fragmentation pathways provides corroborating evidence for the structure determined by NMR.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Progress Monitoring
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include:
An N-H stretching vibration in the range of 3300-3500 cm⁻¹.
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
A C=C stretching vibration for the alkene group around 1640-1680 cm⁻¹.
Aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.
An N-H bending vibration around 1500-1600 cm⁻¹.
C-N stretching vibrations in the 1250-1350 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C stretching of the vinyl group and the aromatic ring stretches are typically strong in the Raman spectrum.
These vibrational techniques are also valuable for reaction monitoring . For instance, in a reaction to synthesize this compound, one could monitor the disappearance of the characteristic bands of the starting materials (e.g., the C=O stretch of a ketone if formed via reductive amination) and the appearance of the N-H and other characteristic product peaks in real-time. This allows for the optimization of reaction conditions and determination of reaction endpoints.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. youtube.com For a chiral compound like this compound, this technique is invaluable for unambiguously establishing its absolute stereochemistry, provided that suitable single crystals can be grown. nih.gov
The process involves irradiating a single crystal with a focused beam of X-rays. The electrons within the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern of spots. youtube.com By analyzing the positions and intensities of these spots, a detailed electron density map of the molecule can be constructed. This map reveals the precise location of each atom in the crystal lattice, the bond lengths, and the bond angles. nih.gov
A critical aspect of this technique for chiral molecules is the use of anomalous dispersion. nih.gov When the wavelength of the X-rays is near the absorption edge of one of the atoms in the crystal, it causes a phase shift in the scattered waves. This effect, known as anomalous scattering, allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). dtic.mil The Flack parameter is a key value calculated during the refinement of the crystal structure that indicates whether the determined absolute configuration is correct. nih.govdtic.mil
While a specific crystal structure for this compound is not publicly available, the general principles would apply. A successful crystallographic analysis would provide irrefutable proof of the R or S configuration at the chiral center (carbon-2 of the hexenyl chain). Furthermore, it would reveal the conformation of the molecule in the solid state, including the orientation of the 2-methylaniline group relative to the hexenyl chain and details of any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the crystal packing. nih.gov In cases where obtaining single crystals is challenging, powder X-ray diffraction, sometimes augmented with solid-state NMR and computational methods, can provide structural information. rsc.org
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatography is an essential tool for separating the components of a mixture and is widely used to assess the purity of chemical compounds. d-nb.infoepa.gov For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable for purity determination and, crucially for a chiral compound, for the separation of its enantiomers.
HPLC is a powerful technique for the analysis of non-volatile or thermally sensitive compounds. nih.gov For purity assessment, a sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. The separation is typically carried out on a reversed-phase column (e.g., C18) where the compound is separated from any non-polar impurities or starting materials. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
The separation of the enantiomers of this compound requires a chiral environment. chiralpedia.com This is most commonly achieved by using a Chiral Stationary Phase (CSP). nih.gov These phases are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte, leading to different retention times and thus separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including amines. nih.gov
The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like ethanol (B145695) or isopropanol, is critical for achieving optimal separation. chromatographyonline.com The interactions between the analyte, the CSP, and the mobile phase can include hydrogen bonding, dipole-dipole interactions, and inclusion complexation, all of which contribute to the chiral recognition mechanism. sigmaaldrich.com
Alternatively, chiral separation can be achieved indirectly. This involves reacting the racemic amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chiralpedia.com
A hypothetical HPLC screening for the chiral separation of this compound is presented in Table 1.
Table 1: Hypothetical HPLC Chiral Screening Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(5-chloro-2-methylphenylcarbamate) | Cellulose tris(3-chloro-4-methylphenylcarbamate) |
| Mobile Phase | n-Hexane/Isopropanol (90:10) | n-Hexane/Ethanol (85:15) | Methanol (B129727)/Acetonitrile (50:50) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Expected Outcome | Partial Separation | Baseline Separation | Co-elution |
Gas chromatography is a technique well-suited for the analysis of volatile and thermally stable compounds. nih.gov Given its molecular weight and structure, this compound is amenable to GC analysis. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both qualitative identification and quantitative analysis. mdpi.com
For a purity assessment, a diluted sample of the compound is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a capillary column. The column's stationary phase interacts with the compound, and separation from any volatile impurities occurs based on differences in boiling points and polarity. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification. epa.gov The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that serves as a molecular fingerprint, confirming the identity of the analyte. mdpi.com
GC can also be used for chiral separations, although it is less common than chiral HPLC for many applications. Chiral GC columns, coated with a chiral stationary phase, can be used to separate the enantiomers of volatile chiral compounds like this compound. Cyclodextrin derivatives are common chiral selectors used in these columns.
A typical GC-MS method for the analysis of an aniline (B41778) derivative is outlined in Table 2.
Table 2: Representative GC-MS Analytical Conditions
| Parameter | Value/Description |
|---|---|
| GC Column | DB-1MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Scan Range | 50-400 m/z |
It is important to note that during GC-MS analysis of amines, the choice of solvent can sometimes lead to the formation of artifacts. For example, using methanol as an injection solvent can sometimes cause methylation of secondary amines. nih.gov Therefore, method development must carefully consider such potential side reactions.
Lack of Specific Research Data on this compound
The scientific literature does not appear to contain specific studies focused on the quantum chemical calculations (like DFT) or molecular dynamics simulations for this particular molecule. Therefore, information regarding its electronic structure, reactivity predictions, conformational analysis, spectroscopic parameters, conformational landscapes of its hexenyl chain, or its intermolecular interactions is not available.
To provide an accurate and evidence-based article, it is essential to rely on published, peer-reviewed research. Without such sources for this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and source-based reporting.
Should research on this compound become available in the future, a detailed article could be composed. At present, the academic and research communities have not published studies that would allow for the fulfillment of this specific request.
Applications of N Hex 5 En 2 Yl 2 Methylaniline As a Chemical Building Block or Ligand Precursor
Role in Complex Organic Synthesis as a Versatile Intermediate
The dual functionality of the amine and the terminal olefin within the same molecule makes N-(Hex-5-en-2-yl)-2-methylaniline a powerful tool in the hands of synthetic chemists. It serves as a scaffold upon which molecular complexity can be systematically built.
Aromatic amines are foundational components in a multitude of functional molecules, including pharmaceuticals and agrochemicals. yufenggp.comechemi.com this compound serves as a chiral starting material for a variety of more complex aniline (B41778) derivatives. The secondary amine can undergo standard transformations such as acylation, sulfonylation, or further alkylation. Concurrently, the terminal alkene can be functionalized through established methods like oxidation, reduction, hydroboration, or dihydroxylation to introduce new functional groups at the terminus of the hexenyl chain. This allows for the synthesis of bifunctional molecules where one end can be tailored for specific interactions while the other end retains the core aromatic amine structure.
Table 1: Potential Synthetic Transformations for Advanced Aromatic Amine Derivatives
| Starting Material | Reagents/Reaction Type | Potential Product Structure | Application Area |
|---|---|---|---|
| This compound | 1. 9-BBN; 2. H₂O₂, NaOH | N-(6-hydroxyhexan-2-yl)-2-methylaniline | Pharmaceutical intermediate, building block for polyesters |
| This compound | OsO₄, NMO | N-(5,6-dihydroxyhexan-2-yl)-2-methylaniline | Precursor for chiral ligands, fine chemical synthesis |
| This compound | Acetic Anhydride, Pyridine | N-acetyl-N-(hex-5-en-2-yl)-2-methylaniline | Protecting group strategy, intermediate for further functionalization |
This table presents hypothetical transformations based on standard organic chemistry principles.
Nitrogen-containing heterocycles are ubiquitous structural motifs in medicinal chemistry and natural products. openmedicinalchemistryjournal.comelsevierpure.com The structure of this compound is ideally suited for intramolecular cyclization reactions to form various saturated nitrogen heterocycles, such as substituted quinolines or piperidines. Transition-metal-catalyzed hydroamination or other annulation strategies could be employed to forge a new carbon-nitrogen bond, effectively converting the linear hexenyl chain into a cyclic structure appended to the aromatic ring. The inherent chirality of the starting material could be used to control the stereochemistry of the newly formed ring system, providing access to enantiomerically enriched heterocyclic compounds. The use of substrates like 2-vinylanilines to construct diverse nitrogen-containing heterocycles is well-documented, highlighting the potential of similar intramolecular strategies. researchgate.net
Table 2: Plausible Cyclization Products from this compound
| Reaction Type | Catalyst/Conditions | Resulting Heterocycle |
|---|---|---|
| Intramolecular Hydroamination | Lewis Acid or Transition Metal (e.g., Ti, Zr, Rh) | 2-methyl-8-(pentan-2-yl) -1,2,3,4-tetrahydroquinoline |
| Reductive Cyclization | H₂, Pd/C (following hydroformylation) | 2-methyl-1-(hexan-2-yl)indoline |
This table outlines potential synthetic pathways to heterocyclic structures.
Potential as a Ligand in Catalysis
The development of novel ligands is a cornerstone of modern catalysis. Ligands are crucial for controlling the reactivity and selectivity of a metal center. The structural features of this compound make it an attractive precursor for new classes of ligands.
Asymmetric catalysis, which enables the synthesis of a single enantiomer of a chiral product, relies heavily on the use of chiral ligands. nih.govrsc.org this compound, particularly its enantiopure forms like N-[(2S)-hex-5-en-2-yl]-2-methylaniline, is a valuable precursor for this purpose. nih.gov The molecule itself can potentially act as a bidentate ligand, coordinating to a metal center through both the nitrogen atom of the aniline and the π-system of the terminal alkene (an N,olefin-type ligand). The stereocenter on the hexenyl chain is positioned to influence the coordination geometry around the metal, which is a key principle in inducing enantioselectivity in catalytic reactions. bldpharm.com Further modifications, such as the introduction of a phosphine (B1218219) group onto the aromatic ring, could convert it into a P,N-type ligand, a class known for its success in a wide range of asymmetric transformations. researchgate.net
The design of robust and efficient transition metal catalysts is critical for many industrial chemical processes. Ligands derived from this compound could be used to construct novel catalysts for important reactions like olefin metathesis and C-N bond formation.
For olefin metathesis , a workhorse reaction in organic and polymer chemistry, ruthenium-based catalysts are often employed. researchgate.netsemanticscholar.org A ligand derived from our title compound could be incorporated into a Grubbs- or Hoveyda-type catalyst architecture. For instance, modification of the aniline nitrogen to bear a chelating group that binds to ruthenium could create a new catalyst with potentially unique stability or activity profiles.
For amination reactions , palladium complexes are frequently used. A chiral ligand based on this compound could be synthesized and coordinated to a palladium center. Such a complex could then be investigated for its efficacy in asymmetric amination reactions, where the chiral environment created by the ligand would be pivotal in controlling the stereochemical outcome. The synthesis of late transition metal complexes with bulky aniline-type ligands has been shown to be a successful strategy for developing catalysts for olefin polymerization and other transformations. mdpi.com
Applications in Polymer Chemistry and Materials Science
The terminal alkene functionality of this compound makes it a candidate monomer for polymerization reactions. Aniline and its derivatives are already used as precursors for polymers like polyamides and polyurethanes. yufenggp.comechemi.com The incorporation of this specific monomer could lead to the creation of novel polymers with specialized properties.
Through radical polymerization or transition-metal-catalyzed polymerization of the alkene, a polymer with pendant chiral N-methylaniline groups could be synthesized. Such a polymer would be inherently chiral and could have interesting applications in chiral separations or as a polymeric ligand in catalysis. Furthermore, the aniline nitrogen provides a site for post-polymerization modification, allowing the properties of the material to be fine-tuned after its initial synthesis. This dual functionality offers a pathway to advanced materials where stereochemistry and chemical reactivity can be precisely controlled.
Monomer for Functional Polymers (e.g., via ROMP or Addition Polymerization)
The presence of a terminal double bond in the hexenyl chain of this compound makes it a prime candidate for polymerization reactions. Two prominent methods for polymerizing such monomers are Ring-Opening Metathesis Polymerization (ROMP) and addition polymerization.
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing cyclic olefins. While this compound is an acyclic olefin, its terminal double bond can participate in ROMP through a related process known as Acyclic Diene Metathesis (ADMET) polymerization, or it can be a co-monomer with a cyclic olefin. However, the presence of the amine functionality can present challenges for the commonly used ruthenium-based Grubbs catalysts, as amines can coordinate to the metal center and inhibit catalytic activity. acs.org Despite these challenges, the synthesis of aminopolyolefins via ROMP is achievable, often requiring careful selection of the catalyst generation and reaction conditions. acs.org The basicity of the amine group is a critical factor influencing the polymerization process. acs.org
Addition polymerization offers another route to creating polymers from this compound. This process involves the sequential addition of monomer units without the loss of any atoms. The terminal alkene can undergo radical, cationic, or anionic polymerization. For aniline derivatives, oxidative polymerization is a common method to produce polyanilines, which are a class of conducting polymers. nih.govoup.com In the case of this compound, the polymerization could potentially proceed through the vinyl group, leaving the aniline moiety as a pendant group, or involve the aniline nitrogen in the polymerization process, leading to a polyaniline-type structure. The specific pathway would depend on the initiator and reaction conditions employed.
Incorporating into Functional Materials (e.g., as a side chain)
The structure of this compound is well-suited for its incorporation as a side chain into a variety of functional materials. The polymerizable hexenyl group allows it to be grafted onto existing polymer backbones or to be used as a co-monomer in polymerization reactions, thereby introducing the N-2-methylaniline functionality as a pendant group.
Polymers with amine-containing side chains exhibit a range of useful properties, including the ability to participate in acid-base chemistry, act as ligands for metal ions, and undergo further chemical modifications. polysciences.com The incorporation of the this compound side chain can be used to tailor the properties of the resulting polymer, such as its solubility, thermal stability, and adhesive characteristics. nih.gov For instance, the introduction of alkyl substituents on the aniline ring is known to improve the solubility of polyanilines in common organic solvents. nih.gov
The development of polymers with precisely controlled side-chain functionality is a key area of materials science. youtube.com By incorporating this compound as a side chain, it is possible to create materials with tailored electronic, optical, or chemical sensing properties. For example, polyaniline and its derivatives are known for their electrical conductivity and are used in applications such as sensors and anti-corrosion coatings. nih.govrsc.org The specific structure of the this compound side chain could influence the morphology and performance of such materials. nih.gov
Conclusion and Future Research Directions
Summary of Current Research Landscape Pertaining to N-(Hex-5-en-2-yl)-2-methylaniline
Direct research on this compound is presently scarce in publicly available scientific literature. However, the broader classes of compounds to which it belongs—N-alkenylanilines and secondary anilines—are well-studied. The current understanding of these related compounds allows for a reasoned projection of the chemical behavior and synthetic accessibility of the target molecule. The presence of both a nucleophilic secondary amine and a reactive terminal alkene within the same structure makes it a prime candidate for a variety of chemical transformations. Its parent compound, N-methylaniline, is a well-known intermediate in the synthesis of dyes, agrochemicals, and other organic products. beilstein-journals.orgyufenggp.com This established utility of the aniline (B41778) core suggests that derivatives like this compound could serve as valuable building blocks in the creation of more complex and functionally diverse molecules.
Identification of Unexplored Synthetic Pathways and Novel Reactivity
The synthesis of this compound itself represents an area ripe for exploration. Several established synthetic methodologies for N-alkenylanilines could be adapted for its preparation. These potential, yet unexplored, synthetic routes offer a starting point for future research.
Table 1: Potential Synthetic Pathways to this compound
| Synthetic Method | Reactants | Catalyst/Reagents | General Reference |
|---|---|---|---|
| Buchwald-Hartwig Amination | 2-Methylaniline and 5-hexen-2-yl bromide or tosylate | Palladium catalyst with a suitable phosphine (B1218219) ligand (e.g., BrettPhos, RuPhos) and a base (e.g., NaOtBu) | wikipedia.orgmit.edu |
| Reductive Amination | 2-Methylaniline and 5-hexen-2-one | A reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or catalytic hydrogenation | youtube.com |
| Catalytic Hydroamination | 2-Methylaniline and 1,5-hexadiene (B165246) | A transition metal catalyst (e.g., Iridium or Rhodium-based) | nih.govprinceton.edu |
Beyond its synthesis, the reactivity of the terminal alkene in this compound presents a host of opportunities for novel chemical transformations. The intramolecular reaction between the aniline nitrogen and the alkene could lead to the formation of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and natural products. For instance, intramolecular hydroamination or related cyclization reactions could yield substituted piperidines or other nitrogenous rings.
Furthermore, the alkene moiety is susceptible to a wide range of well-established reactions that remain unexplored for this specific substrate. These include, but are not limited to, epoxidation, dihydroxylation, and metathesis reactions. The outcomes of these transformations would be novel, functionalized aniline derivatives with potential for further synthetic elaboration.
Opportunities for Advanced Computational Modeling and Data-Driven Discovery
Computational chemistry offers a powerful tool to investigate this compound without the immediate need for extensive laboratory work. weizmann.ac.ilscirp.org Density Functional Theory (DFT) calculations could be employed to predict the molecule's geometric and electronic properties, such as its optimal conformation, bond lengths, bond angles, and molecular orbital energies. researchgate.net Such studies can provide insights into the molecule's reactivity, stability, and spectroscopic characteristics.
Table 2: Proposed Computational Studies on this compound
| Computational Method | Research Goal | Potential Insights | General Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Optimize molecular geometry and calculate electronic properties. | Prediction of stable conformers, bond parameters, HOMO-LUMO gap, and electrostatic potential surface. | scirp.orgnih.gov |
| Transition State Searching | Investigate the mechanisms of potential intramolecular cyclization reactions. | Determination of activation energies and reaction pathways for the formation of heterocyclic products. | nih.gov |
| Molecular Dynamics (MD) Simulations | Simulate the behavior of the molecule in different solvent environments or within a polymer matrix. | Understanding of intermolecular interactions and conformational dynamics. | nih.gov |
Data-driven approaches, leveraging machine learning and cheminformatics, could also be applied to predict the properties and potential applications of this compound and its derivatives. By training models on existing databases of aniline compounds, it may be possible to forecast biological activities, material properties, or synthetic outcomes.
Potential for Integration into More Complex Chemical Systems and Architectures
The bifunctional nature of this compound makes it an attractive monomer for polymerization. The terminal alkene can undergo polymerization through various mechanisms, such as free-radical or coordination polymerization, to form a polymer with pendant N-(2-methylphenyl)amino groups. These pendant groups could then be used for post-polymerization modification, allowing for the creation of functional materials with tailored properties.
Moreover, this compound could be incorporated as a fragment into larger, more complex molecules. For example, it could be used in the synthesis of macrocycles or as a building block in the assembly of supramolecular structures. The ability to functionalize both the aniline nitrogen and the hexenyl chain provides a high degree of modularity for creating intricate chemical architectures. The development of synthetic routes to N-arylindoles from 2-alkenylanilines showcases the potential for this class of compounds to be transformed into more complex heterocyclic systems. acs.org The integration of this compound into such synthetic cascades could lead to novel polycyclic aromatic compounds with interesting electronic and photophysical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
